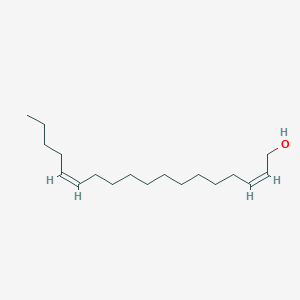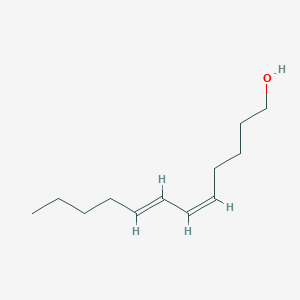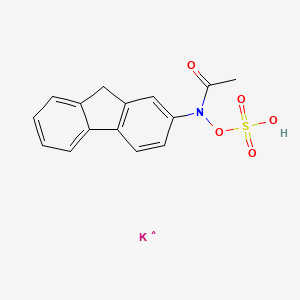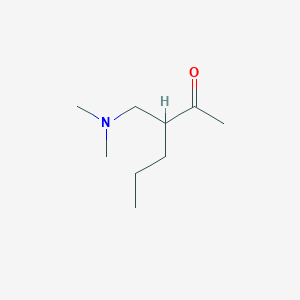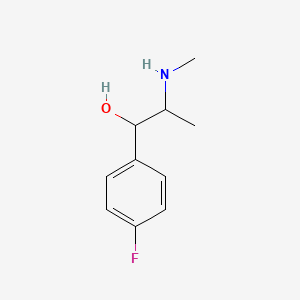
1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol" often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, Salian et al. (2018) synthesized chalcone derivatives, including a compound with a 4-fluorophenyl group, utilizing a base-catalyzed approach that highlights the versatility of synthetic methods for fluorophenyl-containing compounds (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with a 4-fluorophenyl moiety is often elucidated using techniques such as X-ray diffraction. For example, studies have shown that these compounds can exhibit significant dihedral angles between terminal rings and possess intramolecular hydrogen bonding, as well as weak intermolecular interactions, which are crucial for understanding their molecular geometry and potential reactivity (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol" and related compounds can be attributed to their functional groups. The fluorophenyl group, for example, can participate in various interactions, including C-F⋯π interactions, which may influence the compound's behavior in chemical reactions (Salian et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely linked to their molecular structure. The presence of fluorine atoms typically affects these properties significantly, making them relevant for material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the electronic effects of the fluorophenyl and methylamino groups. These groups can alter the electron density distribution within the molecule, affecting its reactivity and interaction with other molecules.
References:
Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol and related compounds have been characterized by various spectroscopic techniques and X-ray diffraction. These studies are crucial for understanding the molecular structures and electronic properties of such compounds, aiding in the development of new materials and drugs (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis and Biological Examination
The synthesis and biological examination of derivatives of 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol have been explored, particularly as potential anesthetics. These studies contribute to the development of new pharmaceutical compounds with specific therapeutic effects (Stenlake, Patrick, & Sneader, 1989).
Intramolecular Nucleophilic Substitutions
Research into the cyclization of 3-(o-Fluorophenyl)propan-1-ol into chroman derivatives has been conducted. This research provides insights into synthetic routes for creating new chemical entities, potentially useful in various industrial applications (Houghton, Voyle, & Price, 1980).
Crystal Structure Analysis
The detailed crystal structure analysis of molecules related to 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol helps in understanding intermolecular interactions, which is vital for the development of new materials and pharmaceuticals (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Studies on the affinity of derivatives of 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol to beta-adrenoceptors have been conducted, contributing to the understanding of cardioselectivity in drug development (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Direcciones Futuras
This involves identifying areas of further research and potential applications of the compound.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEQHEOLWDGWML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

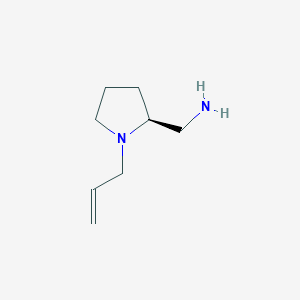

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)
